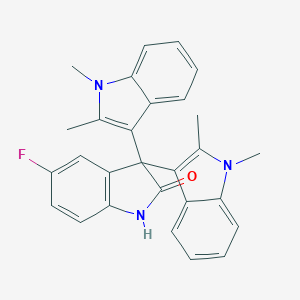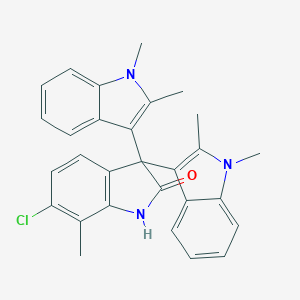![molecular formula C33H32N2O B307478 3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIMEB, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of DIMEB is not fully understood, but it is believed to involve the inhibition of several key signaling pathways in cancer cells. Specifically, DIMEB has been found to inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell growth and proliferation. In addition, DIMEB has been found to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in preventing the development of cancer.
Biochemical and Physiological Effects:
DIMEB has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, DIMEB has also been found to exhibit anti-inflammatory activity. This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6. In addition, DIMEB has been found to exhibit potent antioxidant activity, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of DIMEB for lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. In addition, DIMEB has been found to exhibit a range of interesting biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of DIMEB is its relatively complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on DIMEB. One area of research is the development of new cancer therapies based on this compound. DIMEB has been shown to exhibit potent anti-cancer activity, and further research may lead to the development of new treatments for cancer patients. In addition, further research is needed to fully understand the mechanism of action of DIMEB, which may lead to the development of new drugs that target key signaling pathways in cancer cells. Finally, future research may also focus on the development of new synthesis methods for DIMEB, which may improve its availability for scientific research.
Métodos De Síntesis
The synthesis of DIMEB is a complex process that involves several steps. One of the key steps in the synthesis of DIMEB is the reaction between 2-ethoxy-1-naphthaldehyde and 1,2-dimethyl-1H-indole in the presence of a base catalyst. This reaction produces an intermediate compound, which is then reacted with 1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of another base catalyst to yield the final product, DIMEB.
Aplicaciones Científicas De Investigación
DIMEB has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cancer treatment. DIMEB has been found to exhibit potent anti-cancer activity, and it has been shown to induce apoptosis in cancer cells. In addition, DIMEB has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C33H32N2O |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3-[(1,2-dimethylindol-3-yl)-(2-ethoxynaphthalen-1-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C33H32N2O/c1-6-36-29-20-19-23-13-7-8-14-24(23)32(29)33(30-21(2)34(4)27-17-11-9-15-25(27)30)31-22(3)35(5)28-18-12-10-16-26(28)31/h7-20,33H,6H2,1-5H3 |
Clave InChI |
LTQOOAZHXPVFTH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)